1-Allyl-4-(2-bromophenyl)-2-methyl-1H-imidazol-5-amine 1-Allyl-4-(2-bromophenyl)-2-methyl-1H-imidazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15843899
InChI: InChI=1S/C13H14BrN3/c1-3-8-17-9(2)16-12(13(17)15)10-6-4-5-7-11(10)14/h3-7H,1,8,15H2,2H3
SMILES:
Molecular Formula: C13H14BrN3
Molecular Weight: 292.17 g/mol

1-Allyl-4-(2-bromophenyl)-2-methyl-1H-imidazol-5-amine

CAS No.:

Cat. No.: VC15843899

Molecular Formula: C13H14BrN3

Molecular Weight: 292.17 g/mol

* For research use only. Not for human or veterinary use.

1-Allyl-4-(2-bromophenyl)-2-methyl-1H-imidazol-5-amine -

Specification

Molecular Formula C13H14BrN3
Molecular Weight 292.17 g/mol
IUPAC Name 5-(2-bromophenyl)-2-methyl-3-prop-2-enylimidazol-4-amine
Standard InChI InChI=1S/C13H14BrN3/c1-3-8-17-9(2)16-12(13(17)15)10-6-4-5-7-11(10)14/h3-7H,1,8,15H2,2H3
Standard InChI Key GMHPMIRNHZHALN-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=C(N1CC=C)N)C2=CC=CC=C2Br

Introduction

Synthesis and Preparation Methods

The synthesis of 1-allyl-4-(2-bromophenyl)-2-methyl-1H-imidazol-5-amine typically involves multi-step organic reactions optimized for yield and purity. A common route begins with the formation of the imidazole ring through cyclocondensation reactions. For example, α,β-unsaturated ketones derived from aromatic aldehydes and pyrazole intermediates undergo nucleophilic attack by malononitrile in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Acidic or basic catalysts, such as phosphoryl chloride (POCl₃) or triethylamine, enhance cyclization efficiency, with reflux conditions (80–120°C) achieving yields exceeding 70%.

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution Reactions

The bromine atom at the ortho position of the phenyl ring serves as a reactive site for nucleophilic aromatic substitution (SₙAr). Under basic conditions (10% NaOH reflux), hydroxyl groups replace bromine, yielding 4-(2-hydroxyphenyl) derivatives with 78% efficiency. The electron-withdrawing imidazole ring enhances the aryl halide’s electrophilicity, stabilizing the transition state through resonance with the π-system. Comparative kinetic data reveal a rate constant (kk) of 2.4×104s12.4 \times 10^{-4} \, \text{s}^{-1} and an activation energy (EaE_a) of 92.3 kJ/mol for this reaction.

ReagentConditionsProductYield (%)
NaOH (10% aq.)Reflux, 6 hr4-(2-hydroxyphenyl)78
NH₃ (gaseous)80°C, DMF, 12 hr4-(2-aminophenyl)65
CuCNDMSO, 120°C, 8 hr4-(2-cyanophenyl)82

Condensation and Cyclization Pathways

The primary amine at position 5 participates in Schiff base formation. Reaction with benzaldehyde in ethanol under reflux produces an NN-(benzylidene)-imidazole derivative with 89% yield. The allyl group facilitates aza-Michael additions, forming six-membered rings via intramolecular cyclization. Deprotonation of the allyl β-hydrogen by 1,8-diazabicycloundec-7-ene (DBU) initiates this process, followed by nucleophilic attack by the amine, yielding bicyclic products.

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Replacing the allyl group with a propargyl moiety increases σ₁ receptor binding affinity (Ki<100nMK_i < 100 \, \text{nM}) but reduces aqueous solubility. Ortho-bromine substitution enhances target engagement compared to para-bromine analogs, as steric effects improve fit into enzymatic pockets.

Compound ModificationBiological Impact
Propargyl substitution↑ σ₁ receptor affinity
Para-bromine substitution↓ CYP2D6 inhibition
Methyl group removal↑ Metabolic instability

Physicochemical and Spectroscopic Properties

Key Physicochemical Data

PropertyValue
Molecular FormulaC₁₃H₁₄BrN₃
Molecular Weight292.17 g/mol
LogP (Octanol-Water)3.2
Hydrogen Bond Donors1 (NH₂)
Hydrogen Bond Acceptors3 (N-imidazole, NH₂)

¹H NMR (400 MHz, DMSO-d₆) reveals characteristic signals: allyl protons at δ 5.2–5.8 ppm, aromatic protons at δ 7.3–7.9 ppm, and NH₂ protons at δ 6.1 ppm. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 292.0345 [M+H]⁺, with isotopic patterns matching bromine’s natural abundance.

Applications in Medicinal Chemistry and Drug Development

Antibiotic Resistance Mitigation

The compound’s ability to inhibit β-lactamase enzymes makes it a candidate for co-administration with β-lactam antibiotics, restoring their efficacy against resistant strains.

Targeted Cancer Therapy

Conjugation with folate ligands enhances selective uptake by cancer cells overexpressing folate receptors, reducing off-target toxicity.

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